Quinoline, 4-methoxy-8-(methylthio)-
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Overview
Description
Quinoline, 4-methoxy-8-(methylthio)- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their broad range of biological activities and pharmaceutical applications. This particular compound features a methoxy group at the 4-position and a methylthio group at the 8-position, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves transition-metal catalyzed reactions. For Quinoline, 4-methoxy-8-(methylthio)-, a common synthetic route includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to introduce aryl groups into the quinoline scaffold . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often utilizes green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming more prevalent . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-methoxy-8-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives, which can have significant biological activities .
Scientific Research Applications
Quinoline, 4-methoxy-8-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of Quinoline, 4-methoxy-8-(methylthio)- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA, leading to the disruption of cellular processes such as replication and transcription . The specific pathways involved depend on the biological context and the particular target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
4-Methoxyquinoline: Similar to Quinoline, 4-methoxy-8-(methylthio)- but lacks the methylthio group.
8-Methylthioquinoline: Similar but lacks the methoxy group.
Uniqueness
Quinoline, 4-methoxy-8-(methylthio)- is unique due to the presence of both methoxy and methylthio groups, which can significantly influence its chemical reactivity and biological properties. These functional groups can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
59666-04-5 |
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Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
4-methoxy-8-methylsulfanylquinoline |
InChI |
InChI=1S/C11H11NOS/c1-13-9-6-7-12-11-8(9)4-3-5-10(11)14-2/h3-7H,1-2H3 |
InChI Key |
MPCUUTFVOFADQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)SC |
Origin of Product |
United States |
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